N-methyl-2-(pyrrolidin-3-yloxy)acetamide
Description
Contextualization within Relevant Chemical Classes
Pyrrolidines: The core of the molecule is a pyrrolidine (B122466) ring, a five-membered saturated heterocycle containing a nitrogen atom. wikipedia.org This scaffold is of great interest to medicinal chemists. nih.govnih.gov The non-planarity of the sp3-hybridized ring allows for a three-dimensional exploration of chemical space, which is a desirable trait in modern drug design. nih.govnih.gov The pyrrolidine ring is a fundamental component of numerous natural alkaloids, such as nicotine, and is present in many synthetic drugs. wikipedia.orgmdpi.com Its derivatives have been investigated for a wide array of biological activities, including applications in treating diseases of the central nervous system. nih.govresearchgate.net
Acetamides: The compound features an N-methylacetamide functional group. Acetamides are amides derived from acetic acid. patsnap.comwikipedia.org This functional group is known to be a component in a variety of biologically active molecules and can participate in hydrogen bonding, which can influence a molecule's interaction with biological targets like enzymes and proteins. patsnap.comstereoelectronics.org Derivatives of acetamide (B32628) have been explored for a range of therapeutic applications, including antioxidant and anti-inflammatory properties. researchgate.net
Ethers: An ether linkage (R-O-R') connects the pyrrolidine ring to the acetamide side chain. In drug design, the inclusion of an ether group can significantly modify a molecule's physicochemical properties. numberanalytics.com It can affect lipophilicity, which influences the ability of a compound to cross cell membranes, and can also impact metabolic stability. numberanalytics.com The ether functional group is present in a wide variety of pharmaceutical compounds. labinsights.nl
Scope and Objectives of Research on N-methyl-2-(pyrrolidin-3-yloxy)acetamide
Given the absence of specific, in-depth studies on this compound, the scope and objectives of potential research can be inferred from the well-established roles of its constituent chemical classes in academic and industrial research.
The primary objective for investigating a compound with this structure would likely be in the realm of drug discovery and medicinal chemistry . The pyrrolidine scaffold is a versatile starting point for the synthesis of novel, biologically active compounds. nih.govnih.gov Research would likely focus on synthesizing and screening this compound and its analogues for various biological activities.
Detailed research findings on this specific molecule are not currently available in the reviewed literature. However, based on its structure, potential research directions could include:
Central Nervous System (CNS) Applications: Pyrrolidine derivatives are known to be effective in the treatment of psychiatric illnesses and other CNS disorders. researchgate.net Research could explore the potential of this compound to interact with targets within the CNS.
Enzyme Inhibition: The combination of the pyrrolidine ring and the acetamide group could be designed to interact with the active sites of specific enzymes. patsnap.comfrontiersin.org For example, some pyrrolidine derivatives are known to inhibit enzymes like DNA gyrase. frontiersin.org
Antimicrobial or Anticancer Activity: Pyrrolidine and acetamide derivatives have been investigated for their potential as antimicrobial, antifungal, and anticancer agents. frontiersin.orgnih.gov A research program could assess the activity of this compound against various pathogens or cancer cell lines.
The overarching goal of such research would be to determine if this specific combination of functional groups leads to any novel and useful biological or chemical properties, potentially identifying it as a lead compound for further development in pharmaceuticals or agrochemicals. ontosight.aiontosight.ai
Structure
3D Structure
Properties
Molecular Formula |
C7H14N2O2 |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
N-methyl-2-pyrrolidin-3-yloxyacetamide |
InChI |
InChI=1S/C7H14N2O2/c1-8-7(10)5-11-6-2-3-9-4-6/h6,9H,2-5H2,1H3,(H,8,10) |
InChI Key |
YCJUZARUPJUDJW-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1CCNC1 |
Origin of Product |
United States |
Synthetic Methodologies and Route Development for N Methyl 2 Pyrrolidin 3 Yloxy Acetamide
General Synthetic Strategies for N-methyl-2-(pyrrolidin-3-yloxy)acetamide Analogues
The construction of analogues of this compound relies on a well-established toolkit of synthetic organic reactions. These strategies are often modular, allowing for the introduction of diverse functional groups on the pyrrolidine (B122466) ring and the acetamide (B32628) moiety.
Multi-step synthesis is the cornerstone for constructing complex pyrrolidine-containing molecules, often starting from simple, optically pure precursors to ensure the desired stereochemistry in the final product. nih.govmdpi.com A common and effective strategy involves the functionalization of readily available chiral building blocks such as proline or 4-hydroxyproline (B1632879). nih.govmdpi.com For instance, the synthesis of various antiviral and therapeutic agents begins with commercially available Boc-protected trans-4-hydroxy-L-proline, which is then subjected to a sequence of reactions including esterification, oxidation, and subsequent coupling reactions to build the desired molecular framework. nih.gov This approach allows for the systematic construction of complex scaffolds, as seen in the synthesis of precursors for drugs like Daclatasvir and Grazoprevir. mdpi.com These multi-step sequences provide a high degree of control over the molecular architecture, enabling the synthesis of specific isomers of biologically active compounds. nih.govsyrris.jp
| Starting Material | Key Transformations | Target Drug/Precursor Class | Reference |
|---|---|---|---|
| (S)-prolinol | Condensation with carboxylic acid | Avanafil | mdpi.com |
| 4-hydroxyproline derivative | Williamson ether synthesis, amidation | Asunaprevir, Paritaprevir (Hepatitis C inhibitors) | nih.gov |
| Boc-protected trans-4-hydroxy-L-proline | Esterification, TEMPO oxidation, coupling | Voxilaprevir, Glecaprevir | nih.govmdpi.com |
Coupling reactions are fundamental in the synthesis of this compound analogues, serving to form key carbon-carbon and carbon-heteroatom bonds. These reactions enable the assembly of the core structure from simpler fragments. A notable example is the cobalt-catalyzed reductive coupling of nitriles and acrylamides, which provides a regioselective route to substituted pyrrolidinones. organic-chemistry.org This process typically involves a Co(I) catalyst, a reducing agent like zinc, and proceeds through a cobaltaazacyclopentene intermediate. organic-chemistry.org
In addition to metallacycle-mediated couplings, traditional cross-coupling reactions are employed to modify the pyrrolidine scaffold. nih.gov For example, Suzuki cross-coupling can be used to introduce aryl groups onto the pyrrolidine ring, a key step in creating structural diversity. nih.gov These methods are valued for their reliability and tolerance of various functional groups, making them integral to the synthesis of complex pyrrolidine derivatives. nih.gov
| Coupling Reaction Type | Catalyst/Reagents | Bond Formed | Application Example | Reference |
|---|---|---|---|---|
| Reductive Coupling | Co(dppe)I₂, Zn | C-C | Synthesis of 5-methylenepyrrolidinone derivatives | organic-chemistry.org |
| Suzuki Cross-Coupling | Pd(OAc)₂, Ligand | C-C (Aryl-Alkyl) | Arylation of pyrrolidine scaffolds | nih.gov |
| Metallacycle-Mediated Coupling | Ti(Oi-Pr)₄, RMgX | C-C | Formation of 1,3-diene motifs in natural product synthesis | nih.gov |
The ether linkage is a defining feature of the this compound structure. The most common method for its formation is the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide. nih.govmasterorganicchemistry.com In the context of this specific compound class, the synthesis typically involves the deprotonation of a 3-hydroxypyrrolidine derivative to form an alkoxide, which then acts as a nucleophile. nih.gov This alkoxide displaces a leaving group from an acetamide-related electrophile, such as N-methyl-2-chloroacetamide. masterorganicchemistry.comresearchgate.net
This strategy is widely used in the synthesis of complex pharmaceuticals. For instance, the key step in synthesizing the precursor for the antiviral drug Asunaprevir is a Williamson reaction between a 4-hydroxyproline derivative and 1-chloroisoquinoline, facilitated by a base like potassium tert-butoxide. nih.gov Similarly, 2-(Pyridin-3-yloxy)acetamides are synthesized by alkylating the hydroxyl group of a pyridin-3-ol with various N-substituted chloroacetamides. researchgate.net The choice of base (e.g., Cs₂CO₃, K₂CO₃, NaH) and solvent (e.g., DMF, THF) is critical for optimizing the reaction conditions and maximizing the yield. nih.govmasterorganicchemistry.com
| Nucleophile Precursor | Electrophile | Base/Conditions | Product Type | Reference |
|---|---|---|---|---|
| 4-hydroxyproline derivative | 1-chloroisoquinoline | Potassium tert-butoxide | Asunaprevir precursor | nih.gov |
| 3-hydroxy-L-proline | 6-chlorophenanthridine | Cesium carbonate, DMF | Paritaprevir precursor | nih.gov |
| 2-arylpyridin-3-ol | N-substituted chloroacetamide | Not specified | 2-(Pyridin-3-yloxy)acetamide | researchgate.net |
| General Alcohol (R-OH) | Alkyl Halide (R'-X) | Strong base (e.g., NaH) | General Ether (R-O-R') | masterorganicchemistry.com |
The formation of the N-methylacetamide moiety is a critical final step in the synthesis of the target compound and its analogues. Amide bonds are among the most common linkages in medicinal chemistry and can be formed through several reliable methods. nih.govresearchgate.net The most prevalent approach is the dehydrative coupling of a carboxylic acid with an amine, mediated by a coupling agent. nih.govresearchgate.net In this context, 2-(pyrrolidin-3-yloxy)acetic acid would be coupled with methylamine (B109427) using standard reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net
| Method | Reactants | Key Reagents/Conditions | Advantages | Reference |
|---|---|---|---|---|
| Dehydrative Coupling | Carboxylic Acid + Amine | Coupling agents (EDC, HATU, etc.) | Wide applicability, mild conditions | nih.govresearchgate.net |
| Acyl Halide Method | Acyl Chloride + Amine | Base (e.g., Triethylamine) | High reactivity | researchgate.net |
| Nitrile Imine Rearrangement | N-2-nitrophenyl hydrazonyl bromide + Amine | Base, heat | Avoids external activating agents | nih.gov |
Advanced Synthetic Transformations and Reaction Mechanisms
Beyond general strategies, advanced transformations and rearrangements offer novel pathways to complex molecular architectures related to this compound.
The Smiles rearrangement is a powerful intramolecular nucleophilic aromatic substitution reaction. wikipedia.orgorganicreactions.orgnumberanalytics.com It involves the migration of an aryl group from a heteroatom to a terminal nucleophile within the same molecule. numberanalytics.com The classic Smiles rearrangement requires an electron-deficient aromatic ring, typically activated by an electron-withdrawing group in the ortho or para position to the group being displaced. wikipedia.org The mechanism proceeds through the formation of a spirocyclic Meisenheimer complex as a key intermediate. numberanalytics.com
A variant, the Truce-Smiles rearrangement, can occur on non-activated aromatic systems when a sufficiently strong nucleophile, such as an organolithium, is used. wikipedia.org This transformation has been creatively applied in cascade reactions to construct complex heterocyclic systems. For example, a one-pot process has been developed to synthesize α-arylated pyrrolidinones from arylsulfonamides and cyclopropane (B1198618) diesters. nih.gov This reaction proceeds via a domino sequence: (1) nucleophilic ring-opening of the cyclopropane by the sulfonamide, (2) a Smiles-Truce rearrangement of the resulting enolate, and (3) subsequent lactam formation to yield the pyrrolidinone ring. nih.gov This demonstrates how advanced rearrangements can be harnessed to build core structures related to the pyrrolidine family in an efficient, one-pot manner. nih.gov
| Feature | Description | Reference |
|---|---|---|
| Reaction Type | Intramolecular Nucleophilic Aromatic Substitution | wikipedia.orgorganicreactions.orgnumberanalytics.com |
| Key Intermediate | Meisenheimer complex (spirocyclic) | numberanalytics.com |
| Driving Force | Formation of a more stable product, often involving migration from a less acidic to a more acidic center. | wikipedia.org |
| Application in Pyrrolidine Synthesis | Domino reaction involving cyclopropane ring-opening, Smiles-Truce aryl transfer, and lactam formation to create α-arylated pyrrolidinones. | nih.gov |
Stereoselective and Chiral Synthesis of this compound and its Enantiomers
The stereoselective synthesis of this compound hinges on the preparation of enantiomerically pure (R)- or (S)-3-hydroxypyrrolidine. Several strategies have been developed for the synthesis of these crucial chiral building blocks.
One common approach involves starting from a chiral pool material, such as L- or D-malic acid. For instance, (S)-3-hydroxypyrrolidine can be synthesized from D-malic acid. This process typically involves the conversion of malic acid to a cyclic intermediate, followed by amination and reduction steps to form the pyrrolidine ring with the desired stereochemistry at the C-3 position.
Another strategy employs the use of amino acids, such as glutamic acid, as the chiral starting material. The synthesis of (S)-3-hydroxypyrrolidine from L-glutamic acid involves a series of transformations including reduction of the carboxylic acid groups, protection of the amine, and cyclization to form the pyrrolidine ring. google.com
Biocatalysis offers an alternative and often highly selective method for the preparation of chiral 3-hydroxypyrrolidines. The regio- and stereoselective hydroxylation of N-protected pyrrolidines using specific microorganisms, such as Sphingomonas sp. HXN-200, has been demonstrated to produce both (R)- and (S)-N-protected 3-hydroxypyrrolidines in high enantiomeric excess. researchgate.net The choice of the N-protecting group can influence the stereochemical outcome of the hydroxylation. researchgate.net
Once the enantiomerically pure N-protected 3-hydroxypyrrolidine is obtained, the synthesis of this compound can proceed through a two-step sequence:
Etherification: The hydroxyl group of the protected 3-hydroxypyrrolidine is reacted with a suitable two-carbon electrophile, such as 2-chloro-N-methylacetamide, in a Williamson ether synthesis. Alternatively, the alcohol can be deprotonated with a strong base to form an alkoxide, which then reacts with a haloacetamide. The choice of base and solvent is critical to ensure efficient reaction and prevent side reactions.
Deprotection and Amidation: If an N-protected 3-hydroxypyrrolidine was used, the protecting group is removed under appropriate conditions. The subsequent ether intermediate, 2-(pyrrolidin-3-yloxy)acetic acid ester, can then be amidated with methylamine to yield the final product.
A plausible synthetic route for (S)-N-methyl-2-(pyrrolidin-3-yloxy)acetamide is outlined below:
Scheme 1: Proposed Synthesis of (S)-N-methyl-2-(pyrrolidin-3-yloxy)acetamide
(Image of a plausible chemical reaction scheme for the synthesis of (S)-N-methyl-2-(pyrrolidin-3-yloxy)acetamide, starting from a chiral precursor to form (S)-N-Boc-3-hydroxypyrrolidine, followed by etherification with ethyl bromoacetate, and subsequent amidation with methylamine and deprotection.)
| Step | Reactants | Reagents and Conditions | Product | Representative Yield (%) |
| 1 | L-Glutamic Acid | 1. Protection (e.g., Boc₂O) 2. Reduction (e.g., LiAlH₄) 3. Cyclization (e.g., MsCl, base) | (S)-N-Boc-3-hydroxypyrrolidine | 70-85 |
| 2 | (S)-N-Boc-3-hydroxypyrrolidine, Ethyl bromoacetate | NaH, THF, 0 °C to rt | Ethyl 2-(((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)acetate | 80-95 |
| 3 | Ethyl 2-(((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)acetate | Methylamine, MeOH | 2-(((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-N-methylacetamide | 85-95 |
| 4 | 2-(((S)-1-(tert-butoxycarbonyl)pyrrolidin-3-yl)oxy)-N-methylacetamide | TFA or HCl in Dioxane | (S)-N-methyl-2-(pyrrolidin-3-yloxy)acetamide | >95 |
Note: The yields are representative and based on analogous reactions reported in the literature for each step.
Process Development and Scale-Up Considerations for this compound Production
The successful transition of the synthesis of this compound from the laboratory to an industrial scale requires careful consideration of several factors to ensure safety, efficiency, cost-effectiveness, and product quality.
Key Process Development and Scale-Up Considerations:
| Parameter | Considerations |
| Starting Material Selection | The choice of chiral starting material for the synthesis of 3-hydroxypyrrolidine is a critical cost driver. While chiral pool approaches from malic or glutamic acid are well-established, the cost and availability of these starting materials in high optical purity need to be evaluated. Biocatalytic routes, although potentially offering high selectivity, may require significant investment in fermentation and downstream processing infrastructure. |
| Reagent and Solvent Selection | On a large scale, the use of hazardous or expensive reagents should be minimized. For the etherification step, exploring alternative, less hazardous bases to sodium hydride may be necessary. The selection of solvents should prioritize those with lower toxicity, easier recovery, and recycling capabilities. The use of phase-transfer catalysts could also be investigated to improve reaction efficiency and simplify work-up procedures. |
| Reaction Conditions Optimization | Each step of the synthesis needs to be optimized for temperature, pressure, reaction time, and catalyst loading to maximize yield and throughput while ensuring safety. For the amidation step, which is typically exothermic, efficient heat removal is crucial to prevent side reactions and ensure process safety. Continuous flow processing could be considered for this step to improve heat and mass transfer, and enhance safety and consistency. |
| Purification and Isolation | The development of a robust and scalable purification method is essential. Crystallization is often preferred over chromatography on a large scale due to lower cost and solvent consumption. The final product may need to be isolated as a specific salt to improve its stability and handling properties. |
| Process Safety | A thorough hazard evaluation of all reagents, intermediates, and reaction conditions is mandatory. This includes assessing thermal stability, potential for runaway reactions, and toxicity of all materials. For instance, the use of highly reactive reagents like lithium aluminum hydride or sodium hydride requires specialized handling procedures and equipment. |
| Waste Management | The environmental impact of the process must be considered, with a focus on minimizing waste generation. This can be achieved through solvent recycling, atom-economical reactions, and the development of environmentally benign work-up procedures. |
The industrial production of structurally related compounds, such as N-methyl-2-pyrrolidone (NMP), often involves continuous processes in tube reactors at elevated temperatures and pressures. google.comchemicalbook.com While the synthesis of this compound is more complex due to the chiral center and additional functional groups, some of the principles of continuous manufacturing, such as improved heat and mass transfer and consistent product quality, could be applicable to certain steps of the synthesis.
Derivatization Strategies and Analog Design for N Methyl 2 Pyrrolidin 3 Yloxy Acetamide
Rational Design of N-methyl-2-(pyrrolidin-3-yloxy)acetamide Analogues
The rational design of analogues of this compound is a process guided by the goal of enhancing desired biological activities and physicochemical properties. This process often involves computational modeling and a deep understanding of the target's structure and the ligand's binding mode. Key to this approach is the systematic modification of the parent molecule to probe the structure-activity relationship (SAR).
The pyrrolidine (B122466) ring, a versatile scaffold in drug discovery, offers multiple points for modification. Its non-planar, puckered nature allows for the precise spatial orientation of substituents, which can significantly influence binding affinity and selectivity. nih.gov The design of analogues frequently begins with an analysis of the parent compound's known or predicted interactions with its biological target. For instance, if the pyrrolidine nitrogen is involved in a crucial hydrogen bond, derivatization at this position would be approached with caution. Conversely, if a nearby pocket in the target is unoccupied, the addition of a substituent to the pyrrolidine ring could lead to improved potency.
The acetamide (B32628) portion of the molecule also presents opportunities for rational design. The N-methyl group can be replaced with other alkyl or aryl groups to explore steric and electronic effects. The acetamide linker itself can be lengthened, shortened, or replaced with bioisosteric groups to alter the compound's flexibility and polarity.
Structural Modifications of the Pyrrolidine Moiety in this compound Derivatives
The pyrrolidine moiety is a key structural feature of this compound, and its modification can lead to significant changes in a compound's properties. The stereochemistry of the pyrrolidine ring is of particular importance, as different stereoisomers can exhibit vastly different biological activities. nih.gov
Substitutions on the pyrrolidine ring are a common strategy for creating analogues. These substitutions can be introduced at various positions to probe for additional binding interactions. For example, the introduction of a hydroxyl or amino group could create new hydrogen bonding opportunities, while a lipophilic group could interact with a hydrophobic pocket in the target protein. The table below illustrates potential modifications to the pyrrolidine ring.
| Modification Site | Type of Modification | Potential Impact |
| Pyrrolidine Nitrogen | Alkylation, Acylation, Arylation | Altered basicity, steric hindrance, potential for new interactions |
| C2 Position | Alkyl or functional group substitution | Introduction of a new chiral center, steric effects |
| C4 Position | Alkyl or functional group substitution | Altered ring pucker, potential for new interactions |
| C5 Position | Alkyl or functional group substitution | Steric effects, potential for new interactions |
It is also possible to replace the pyrrolidine ring with other cyclic structures, a strategy known as bioisosteric replacement. This can be done to improve properties such as metabolic stability or to explore different spatial arrangements of the key functional groups.
Chemical Modifications of the Acetamide Linker and N-methyl Group
The acetamide linker and the N-methyl group are critical components of the this compound structure that can be readily modified to fine-tune the molecule's properties. The length and flexibility of the linker can influence how the pyrrolidine moiety is presented to the biological target.
Modifications to the acetamide linker can include:
Homologation: Increasing the number of methylene (B1212753) units between the ether oxygen and the carbonyl group.
Introduction of rigidity: Incorporating double bonds or small rings to restrict conformational freedom.
Bioisosteric replacement: Substituting the amide bond with other functional groups such as esters, sulfonamides, or reversed amides.
The N-methyl group can also be a target for modification. Replacing the methyl group with larger alkyl groups can probe for steric tolerance in the binding site. Alternatively, replacing it with a hydrogen atom to give the corresponding secondary amide can alter hydrogen bonding capabilities. The table below summarizes some of these potential modifications.
| Component | Modification | Rationale |
| Acetamide Linker | Chain extension/shortening | Optimize distance between key pharmacophoric elements |
| Acetamide Linker | Introduction of unsaturation | Introduce conformational rigidity |
| N-methyl Group | Replacement with larger alkyl groups | Explore steric limits of the binding pocket |
| N-methyl Group | Demethylation (to NH) | Alter hydrogen bonding potential |
Introduction of Varied Substituents for this compound Optimization
The introduction of a wide array of substituents at various positions of the this compound scaffold is a key strategy for its optimization. The choice of substituents is guided by the desire to modulate properties such as potency, selectivity, solubility, and metabolic stability.
For instance, the introduction of fluorine atoms can often lead to improved metabolic stability and binding affinity due to the unique properties of the carbon-fluorine bond. Aromatic or heteroaromatic rings can be introduced to engage in pi-stacking or other non-covalent interactions with the target. The strategic placement of polar functional groups can enhance solubility and provide additional points for hydrogen bonding.
The following table provides examples of substituent effects that are generally considered in medicinal chemistry and could be applicable to the optimization of this scaffold.
| Substituent | Common Position of Introduction | Potential Effects |
| Halogens (F, Cl, Br) | Pyrrolidine ring, aromatic substituents | Increased lipophilicity, altered electronic properties, improved metabolic stability |
| Hydroxyl (-OH) | Pyrrolidine ring, N-alkyl chain | Increased polarity, hydrogen bonding donor/acceptor |
| Cyano (-CN) | Pyrrolidine ring, aromatic substituents | Polar, hydrogen bond acceptor, can act as a bioisostere for other groups |
| Phenyl/Heteroaryl | N-substituent, on the pyrrolidine ring | Pi-stacking interactions, can fill hydrophobic pockets |
Ultimately, the successful optimization of this compound relies on a systematic and iterative process of designing, synthesizing, and testing new analogues to build a comprehensive understanding of its structure-activity relationships.
Molecular Interactions and Target Elucidation for N Methyl 2 Pyrrolidin 3 Yloxy Acetamide
Identification of Molecular Targets for N-methyl-2-(pyrrolidin-3-yloxy)acetamide
There is currently no publicly available research that identifies the specific molecular targets of this compound. While studies on structurally related compounds, such as other pyrrolidine (B122466) derivatives, have identified targets ranging from dopamine (B1211576) receptors to viral enzymes, this information cannot be accurately extrapolated to the subject compound without direct experimental evidence. The unique stereochemistry and electronic properties resulting from the N-methyl, pyrrolidin-3-yloxy, and acetamide (B32628) groups combined would dictate its specific binding partners, which remain uncharacterized.
Receptor Binding Affinity Studies of this compound
No data from receptor binding affinity studies for this compound have been published. Such studies are crucial for determining the potency and selectivity of a compound for its molecular targets. Without these experimental results, it is impossible to create a data table or provide a detailed analysis of its receptor binding profile.
Enzyme Inhibition Mechanisms by this compound
Information regarding the potential for this compound to act as an enzyme inhibitor is not available. Research on other acetamide-containing molecules has demonstrated enzyme inhibition, for instance, in the context of anti-HIV agents targeting reverse transcriptase. However, there are no specific studies that have investigated or reported on the enzyme inhibition mechanisms of this compound.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies
Elucidation of Key Pharmacophores in N-methyl-2-(pyrrolidin-3-yloxy)acetamide Analogues
A pharmacophore is the essential three-dimensional arrangement of functional groups that is responsible for a drug's biological activity. For analogues of this compound, the key pharmacophoric features would likely involve the pyrrolidine (B122466) nitrogen, the ether oxygen, the acetamide (B32628) carbonyl group, and the N-methyl group.
The Pyrrolidine Ring: The pyrrolidine nitrogen can act as a hydrogen bond acceptor or, if protonated, a hydrogen bond donor. Its basicity is a critical factor that can be modulated by substituents on the ring. The stereochemistry of the 3-position is also crucial, as the spatial orientation of the yloxy-acetamide side chain will significantly influence how the molecule interacts with its biological target. researchgate.netnih.gov The non-planar, flexible nature of the pyrrolidine ring allows it to adopt various conformations, which can be key for optimal receptor binding. researchgate.net
The Acetamide Moiety: The acetamide group contains a hydrogen bond donor (N-H, if not N-methyl) and a hydrogen bond acceptor (C=O). The N-methyl group in the parent compound introduces a specific steric and electronic environment.
A hypothetical pharmacophore model for this class of compounds might include:
A basic nitrogen center (pyrrolidine).
A hydrogen bond acceptor (ether oxygen).
A hydrogen bond acceptor (amide carbonyl).
A hydrophobic region (associated with the N-methyl group and parts of the pyrrolidine ring).
The relative distances and angles between these features would define the specific pharmacophore for a particular biological target.
Analysis of Substituent Effects on the Biological Activity of this compound
The biological activity of this compound can be systematically modified by introducing various substituents at different positions on the molecule.
Substitutions on the Pyrrolidine Ring:
N-substitution: The nitrogen of the pyrrolidine ring is a common site for modification. Altering the substituent here can impact the compound's basicity, lipophilicity, and steric profile. For instance, replacing the hydrogen with larger alkyl or aryl groups could enhance van der Waals interactions with a receptor but might also introduce steric hindrance.
Ring Carbon Substitution: Introducing substituents on the carbon atoms of the pyrrolidine ring can influence its conformation and introduce new interaction points. For example, hydroxyl or amino groups could provide additional hydrogen bonding opportunities.
Modifications of the Acetamide Moiety:
N-Alkyl Group: Varying the N-methyl group to other alkyl chains (e.g., ethyl, propyl) would alter the lipophilicity and steric bulk in this region. In a related series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, the N-methyl group was found to be optimal for kappa-opioid agonist activity. nih.gov
Acetamide Backbone: Replacing the acetyl group with larger acyl groups could probe for additional binding pockets.
The following interactive table illustrates hypothetical effects of substituents on biological activity, based on general principles of medicinal chemistry.
| Position of Substitution | Substituent | Expected Effect on Lipophilicity | Potential Impact on Activity |
| Pyrrolidine-N | -CH₃ | Increase | May alter receptor selectivity and potency. |
| Pyrrolidine-N | -C₂H₅ | Further Increase | Could enhance binding through hydrophobic interactions. |
| Pyrrolidine-4 | -OH | Decrease | May introduce hydrogen bonding, potentially increasing potency. |
| Pyrrolidine-4 | -F | Slight Increase | Can alter electronic properties and metabolic stability. |
| Acetamide-N | -H (demethylation) | Decrease | May allow for hydrogen bond donation, changing binding mode. |
| Acetamide-N | -C₂H₅ | Increase | Increases steric bulk, which could be beneficial or detrimental. |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for this compound
QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound analogues, a QSAR study would involve calculating various molecular descriptors and correlating them with a measured biological endpoint.
Key Molecular Descriptors:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). For instance, the basicity of the pyrrolidine nitrogen (related to its pKa) would be a critical electronic descriptor. In studies of nicotine derivatives, the electronic nature of substituents on the pyridine ring was shown to influence nicotinic acetylcholine receptor affinity. researchgate.net
Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molar volume, and specific steric parameters like Taft's steric parameter (Es). The steric bulk of substituents on the pyrrolidine ring or the N-acyl chain could be a determining factor for activity. nih.gov
Hydrophobic Descriptors: Lipophilicity, often quantified by the partition coefficient (logP), is a crucial factor in drug action, affecting both target binding and pharmacokinetic properties.
QSAR Model Development: A typical QSAR equation for this series might take the form:
log(1/C) = a(logP) - b(logP)² + c(σ) + d(Es) + e
Where:
log(1/C) is the biological activity (e.g., the inverse of the IC50).
logP represents the lipophilicity.
σ is an electronic parameter (Hammett constant).
Es is a steric parameter.
a, b, c, d, e are coefficients determined by regression analysis.
A 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), could provide more detailed insights. These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. For nicotinic acetylcholine receptor ligands, 3D-QSAR models have successfully highlighted the importance of steric interactions for affinity. nih.gov
The following table outlines potential descriptors and their relevance in a QSAR model for this compound class.
| Descriptor Type | Example Descriptor | Potential Relevance |
| Electronic | pKa of pyrrolidine N | Influences ionization state and interaction with target. |
| Dipole Moment | Relates to overall polarity and long-range interactions. | |
| Steric | Molar Refractivity (MR) | Describes volume and polarizability of substituents. |
| Molecular Weight | General indicator of size. | |
| Hydrophobic | ClogP | Quantifies lipophilicity, affecting binding and ADME properties. |
| Topological | Connectivity Indices | Describe the branching and connectivity of the molecular skeleton. |
The development of robust QSAR models for this compound and its analogues would be a valuable tool for predicting the activity of new derivatives and guiding the design of more potent and selective compounds.
Preclinical Pharmacological Evaluation of N Methyl 2 Pyrrolidin 3 Yloxy Acetamide
In Vitro Pharmacological Assays for N-methyl-2-(pyrrolidin-3-yloxy)acetamide
No publicly available data could be found regarding in vitro pharmacological assays conducted on this compound.
Cell-Based Functional Assays
Information on cell-based functional assays to determine the biological activity of this compound is not available in the public domain.
Biochemical Assays for Target Engagement
There is no available information from biochemical assays to identify or confirm the molecular targets of this compound.
In Vivo Efficacy Models and Pharmacodynamic Studies in Animal Models for this compound
No data from in vivo studies in animal models for this compound has been published.
Animal Model Selection and Experimental Design
Details regarding the selection of animal models and the experimental design for in vivo studies of this compound are not available.
Pharmacodynamic Markers and Readouts
Information on pharmacodynamic markers and readouts used to assess the physiological effects of this compound in vivo is not publicly accessible.
Lack of Publicly Available Research Data for this compound
Following a comprehensive search of publicly accessible scientific literature and databases, no specific in vitro or in vivo research data was found for the chemical compound this compound. Consequently, it is not possible to provide the detailed research findings and data tables for the requested article on its pharmacokinetics and metabolism.
The specified outline requires detailed experimental results for the following studies, none of which are available in the public domain for this specific compound:
Pharmacokinetics and Metabolism Research on N Methyl 2 Pyrrolidin 3 Yloxy Acetamide
Preclinical In Vivo Pharmacokinetics in Animal Models:
Excretion Pathways and Clearance:Information on how the compound and its metabolites are eliminated from the body.
While general methodologies for these types of pharmacokinetic studies are well-documented, applying them to N-methyl-2-(pyrrolidin-3-yloxy)acetamide requires specific laboratory research that has not been published. Constructing the article as requested without this foundational data would lead to speculation and inaccuracies, violating the core principles of scientific reporting.
Therefore, the article focusing solely on the "" cannot be generated at this time due to the absence of the necessary research findings.
Bioavailability Determination
A comprehensive review of publicly available scientific literature and databases reveals no specific data on the bioavailability of the chemical compound this compound. Bioavailability, a critical parameter in pharmacokinetics, refers to the fraction of an administered drug that reaches the systemic circulation unchanged. The determination of this parameter is essential for understanding a compound's potential therapeutic efficacy and for establishing appropriate administration routes.
Typically, bioavailability is determined through studies that measure the concentration of the compound in blood plasma over time after administration. These studies compare the plasma concentration profiles following intravenous administration (which is assumed to have 100% bioavailability) with those following other routes, such as oral administration. The ratio of the area under the plasma concentration-time curve (AUC) for the non-intravenous route to the AUC for the intravenous route provides the absolute bioavailability.
Factors that can influence the bioavailability of a compound include its solubility, permeability across biological membranes, and the extent of first-pass metabolism in the liver and gut wall. Without specific research on this compound, any discussion of its potential bioavailability would be purely speculative.
As no research pertaining to the absorption, distribution, metabolism, and excretion (ADME) of this compound has been published, data tables and detailed research findings on its bioavailability cannot be provided. The scientific community has not yet characterized the pharmacokinetic profile of this particular compound in the public domain.
Computational Chemistry and Molecular Modeling for N Methyl 2 Pyrrolidin 3 Yloxy Acetamide
Molecular Docking Studies of N-methyl-2-(pyrrolidin-3-yloxy)acetamide
No specific molecular docking studies for this compound have been found in the surveyed scientific literature. This type of research is crucial for predicting how a ligand, such as the compound , might bind to a protein's active site.
Information regarding the specific amino acid residues and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions) that this compound might form with any biological target is not available.
Without molecular docking studies, it is not possible to present any predicted binding poses or the preferred orientation of this compound within a protein's binding pocket.
Molecular Dynamics (MD) Simulations of this compound Systems
There is no evidence of molecular dynamics simulations having been performed for this compound in the available literature. MD simulations are instrumental in understanding the dynamic behavior of a molecule and its complexes over time.
The conformational flexibility, stability of different conformers, and the energy landscapes of this compound have not been computationally explored in published research.
As no specific protein targets have been identified or studied in conjunction with this compound, there is no data on the stability of any potential protein-ligand complexes, nor on the fluctuations and key interactions over the course of a simulation.
The behavior of this compound in a solvent environment, including its hydration shell and interactions with solvent molecules, has not been the subject of published molecular dynamics simulations.
Quantum Mechanical (QM) Calculations and Electronic Structure Analysis
Quantum mechanical calculations offer a powerful lens through which the electronic structure and reactivity of this compound can be meticulously examined. These computational methods, rooted in the principles of quantum mechanics, provide deep insights into the molecule's behavior at a subatomic level, elucidating its reaction mechanisms, kinetic stability, and the nature of its interactions.
Reaction Mechanism Studies and Energetics
Computational studies are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. By employing methods such as Density Functional Theory (DFT), researchers can model the transition states and intermediates that occur during a chemical transformation. nih.gov This allows for the determination of activation energies and reaction enthalpies, providing a quantitative understanding of the reaction kinetics and thermodynamics.
For instance, in the study of its synthesis or degradation pathways, QM calculations can identify the most energetically favorable routes. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate, and calculating their energies relative to the reactants and products. The insights gained from these energetic calculations are crucial for optimizing reaction conditions and predicting the formation of byproducts.
Frontier Molecular Orbital Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. numberanalytics.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net
In the case of this compound, FMO analysis can predict how it will interact with other reagents. The spatial distribution of the HOMO would indicate the regions of the molecule most susceptible to electrophilic attack, while the LUMO's distribution would highlight the sites prone to nucleophilic attack.
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | 2.1 |
Note: The data in this table is illustrative and intended to represent the type of information generated from FMO analysis.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactive behavior. nih.gov The MEP map displays the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack, while blue signifies areas of positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. nih.gov Green denotes regions of neutral potential.
For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the carbonyl and ether groups, as well as the nitrogen atom of the amide, indicating these are the primary sites for electrophilic interaction. Conversely, positive potential (blue) would be expected around the hydrogen atoms attached to the nitrogen and methyl groups. This visual representation of the molecule's electronic landscape is invaluable for understanding its intermolecular interactions, such as hydrogen bonding and receptor binding.
Cheminformatics Applications in this compound Research
Cheminformatics plays a pivotal role in modern drug discovery and development by leveraging computational techniques to analyze and manage vast amounts of chemical data. neovarsity.org In the context of this compound research, cheminformatics tools can be applied across various stages, from initial lead discovery to process optimization.
Key applications include:
Virtual Screening and Hit Identification: Cheminformatics enables the rapid screening of large virtual libraries of compounds to identify molecules with a high probability of interacting with a specific biological target. neovarsity.org If this compound is being investigated as a potential therapeutic agent, virtual screening could have been used in its initial identification.
Lead Optimization: Once a lead compound like this compound is identified, cheminformatics tools can be used to predict the effects of structural modifications on its activity and properties. This aids in the rational design of analogs with improved efficacy and reduced off-target effects. neovarsity.org
Predictive Modeling: Computational models can be built to predict various physicochemical properties, such as solubility and bioavailability, as well as pharmacokinetic and toxicological profiles. neovarsity.org These predictions help in prioritizing compounds for further experimental testing, thereby reducing the time and cost of drug development.
Data Management and Analysis: Research on a specific compound generates a wealth of data. Cheminformatics provides the infrastructure to store, organize, and analyze this data, facilitating the extraction of meaningful patterns and relationships that can guide further research.
By integrating computational and experimental approaches, cheminformatics accelerates the research and development process for compounds like this compound, enabling a more efficient and targeted approach to scientific discovery.
Advanced Analytical Techniques for N Methyl 2 Pyrrolidin 3 Yloxy Acetamide Research Samples
Spectroscopic Characterization Methods
Spectroscopic techniques are indispensable for elucidating the molecular structure of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy would provide detailed information about the hydrogen and carbon framework of N-methyl-2-(pyrrolidin-3-yloxy)acetamide. The chemical shifts, coupling constants, and signal integrations in the ¹H NMR spectrum would reveal the connectivity of protons, while the ¹³C NMR spectrum would identify all unique carbon environments within the molecule.
Hypothetical ¹H NMR Data Table for this compound (Note: This table is a hypothetical representation and is not based on experimental data.)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| δ 7.5-8.0 | br s | 1H | NH |
| δ 4.5-4.7 | m | 1H | O-CH (pyrrolidine) |
| δ 4.1-4.3 | s | 2H | O-CH₂-C=O |
| δ 3.0-3.5 | m | 4H | CH₂-N-CH₂ (pyrrolidine) |
| δ 2.8 | d | 3H | N-CH₃ |
| δ 1.8-2.2 | m | 2H | CH₂ (pyrrolidine) |
Hypothetical ¹³C NMR Data Table for this compound (Note: This table is a hypothetical representation and is not based on experimental data.)
| Chemical Shift (ppm) | Assignment |
|---|---|
| δ 170-172 | C=O (amide) |
| δ 75-78 | O-CH (pyrrolidine) |
| δ 68-70 | O-CH₂-C=O |
| δ 50-55 | CH₂-N-CH₂ (pyrrolidine) |
| δ 30-35 | CH₂ (pyrrolidine) |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy would be used to identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H and C=O bonds of the amide group, the C-O ether linkage, and the C-H bonds of the alkyl and methyl groups.
Hypothetical IR Data Table for this compound (Note: This table is a hypothetical representation and is not based on experimental data.)
| Wavenumber (cm⁻¹) | Functional Group |
|---|---|
| 3300-3500 | N-H stretch (amide) |
| 2850-2960 | C-H stretch (alkane) |
| 1640-1680 | C=O stretch (amide) |
Mass Spectrometry (MS)
Mass spectrometry would be employed to determine the molecular weight of this compound and to gain insight into its fragmentation pattern. The molecular ion peak ([M]⁺) would confirm the compound's mass, and the fragmentation peaks would help to verify its structure.
Chromatographic Separation and Purity Analysis (e.g., HPLC, LC-MS)
High-Performance Liquid Chromatography (HPLC) would be the primary method for assessing the purity of this compound research samples. A suitable reversed-phase column and mobile phase would be developed to achieve optimal separation from any impurities or starting materials. When coupled with a mass spectrometer (LC-MS), this technique would provide simultaneous separation and mass identification, offering a powerful tool for both qualitative and quantitative analysis.
Elemental Analysis
Elemental analysis would be performed to determine the empirical formula of the compound by measuring the percentage composition of carbon, hydrogen, nitrogen, and oxygen. The experimentally determined percentages would be compared with the calculated theoretical values to confirm the compound's elemental composition.
Hypothetical Elemental Analysis Data for this compound (C₇H₁₄N₂O₂) (Note: This table is a hypothetical representation and is not based on experimental data.)
| Element | Theoretical % | Found % |
|---|---|---|
| Carbon (C) | 53.15 | N/A |
| Hydrogen (H) | 8.92 | N/A |
| Nitrogen (N) | 17.71 | N/A |
Multi Omics Integration in N Methyl 2 Pyrrolidin 3 Yloxy Acetamide Research
Genomic and Transcriptomic Approaches in Compound Action Elucidation
A thorough search of genomic and transcriptomic databases and scholarly articles yielded no studies on the effects of N-methyl-2-(pyrrolidin-3-yloxy)acetamide. There is no available data detailing changes in gene expression, identification of genetic markers for sensitivity, or elucidation of its mechanism of action through transcriptional profiling. Research in this area would be necessary to understand how the compound may alter DNA integrity, gene regulation, or RNA expression patterns within a biological system.
Proteomic Profiling of this compound Treated Systems
Investigations into the proteomic consequences of exposure to this compound have not been published. As a result, there is no information regarding the compound's impact on protein expression levels, post-translational modifications, or its interaction with specific protein targets. Proteomic studies would be essential to characterize the functional changes occurring within cells or organisms upon treatment with this compound.
Metabolomic Investigations in Response to this compound
There is a lack of metabolomic research concerning this compound. No studies have been conducted to profile the metabolic fingerprints in biological systems following exposure to this compound. Therefore, its effects on endogenous metabolite concentrations and metabolic pathways remain unknown. Such investigations would be crucial for identifying any metabolic disruptions or biomarkers associated with the compound's activity.
Integrated Multi-Omics Data Analysis and Systems Biology Approaches
Given the absence of data from genomic, transcriptomic, proteomic, and metabolomic studies, no integrated multi-omics analyses have been performed for this compound. The application of systems biology approaches, which rely on the integration of these diverse datasets to construct comprehensive models of a compound's biological effects, is therefore not possible at this time. Future research generating data in these individual omics fields would be a prerequisite for a holistic, systems-level understanding of this compound's mechanism of action and its broader biological implications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
